N-(3,4-dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide
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Overview
Description
N-(3,4-dichlorophenyl)-N’-(pyrazin-2-yl)propanediamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group and a pyrazinyl group attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(pyrazin-2-yl)propanediamide typically involves the reaction of 3,4-dichloroaniline with pyrazine-2-carboxylic acid under appropriate conditions. The reaction may be catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and may require a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(pyrazin-2-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(pyrazin-2-yl)propanediamide would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(pyridin-2-yl)propanediamide
- N-(3,4-dichlorophenyl)-N’-(pyrimidin-2-yl)propanediamide
- N-(3,4-dichlorophenyl)-N’-(quinolin-2-yl)propanediamide
Uniqueness
N-(3,4-dichlorophenyl)-N’-(pyrazin-2-yl)propanediamide is unique due to the presence of the pyrazinyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-pyrazin-2-ylpropanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2/c14-9-2-1-8(5-10(9)15)18-12(20)6-13(21)19-11-7-16-3-4-17-11/h1-5,7H,6H2,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGGSYFIKPWFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)NC2=NC=CN=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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